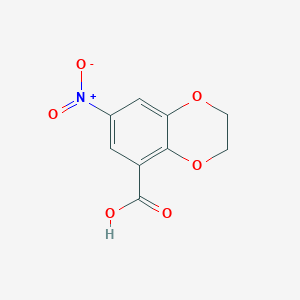

![molecular formula C18H24N2O2 B3013969 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851096-09-8](/img/structure/B3013969.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide is not directly discussed in the provided papers. However, insights can be drawn from related compounds. For instance, the molecular complex described in the first paper involves a compound with a quinolin-3-yl moiety, similar to the one in the target molecule . The geometry of the dimethylaminophenyl part of the molecule indicates a contribution from the para-quinonoid structure, which suggests that the quinoline derivatives may exhibit resonance and contribute to the stability of the molecular structure .

Synthesis Analysis

While the synthesis of the exact compound is not detailed, the second paper provides information on the synthesis of nickel complexes that involve quinolin-8-amine derivatives . These were synthesized through a one-pot reaction involving 8-aminoquinolines, which are structurally related to the quinoline part of the target molecule. This suggests that similar synthetic strategies could potentially be applied to the synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide, possibly through modifications of the starting materials or reaction conditions .

Chemical Reactions Analysis

The papers do not provide specific reactions for N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide. However, the first paper discusses a molecular complex that exhibits hydrogen bonding and π-π* interactions . These types of interactions could be relevant to the target compound, as the quinoline moiety is capable of engaging in similar non-covalent interactions, which could influence its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly reported in the papers. Nonetheless, the structure of the compound suggests it would have certain characteristics. For example, the presence of the quinoline ring system is likely to contribute to the compound's aromaticity and could affect its UV-Vis absorption properties. The amide linkage in the compound would be expected to influence its solubility in polar solvents and could enable the formation of hydrogen bonds, affecting its boiling and melting points.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives, similar in structure to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide, have been investigated for their potential as corrosion inhibitors. A study by Zarrouk et al. (2014) used quantum chemical calculations to explore the inhibition efficiencies of quinoxalines, a related class, for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was determined, suggesting that these compounds could serve as effective corrosion inhibitors (Zarrouk et al., 2014).

Fluorescent Chemosensors

Quinoline moieties are also employed in the development of fluorescent chemosensors for metal ions detection in aqueous media. Kim et al. (2016) synthesized a chemosensor based on quinoline that showed significant fluorescence enhancement upon binding with Zn2+ ions, making it a useful tool for detecting and quantifying Zn2+ in water samples (Kim et al., 2016).

Antiviral Agents

Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against various viruses, including HCV, HBV, HSV-1, and HCMV. A study by Elzahabi (2017) found that certain compounds exhibited potent activity against HCMV with lower IC50 values compared to standard treatments, indicating the potential of quinoline derivatives as antiviral agents (Elzahabi, 2017).

Catalysis

Quinoline derivatives have been utilized in the development of catalysts for polymerization processes. Enders et al. (2001) reported on stable chromium(III) complexes with quinoline-based ligands that exhibited high activity and temperature stability as catalysts for ethylene polymerization (Enders et al., 2001).

Anticancer Research

Quinoline-based compounds have shown promise in anticancer research. Ma et al. (2016) identified a novel 1,2-dihydroquinoline anticancer agent that, when delivered to tumor cells using cationic liposomes, exhibited superior antitumor activity compared to neutral liposomes (Ma et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of quinolines . Quinolines have a wide range of biological activities and are often used in drug research and development .

Mode of Action

It’s worth noting that quinolines, the class of compounds to which it belongs, have diverse modes of action depending on their specific structures and targets .

Biochemical Pathways

Quinolines are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Result of Action

Quinolines are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOXGGZCUSYHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013888.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)

![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)

![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)

![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)

![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B3013895.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)